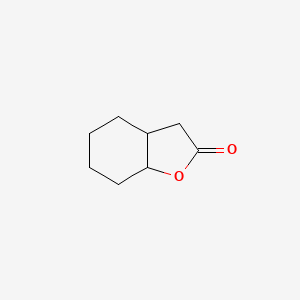

2(3H)-Benzofuranone, hexahydro-

CAS No.: 6051-03-2

Cat. No.: VC3902623

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6051-03-2 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

| Standard InChI | InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2 |

| Standard InChI Key | AQKZNTBBGPQPBG-UHFFFAOYSA-N |

| SMILES | C1CCC2C(C1)CC(=O)O2 |

| Canonical SMILES | C1CCC2C(C1)CC(=O)O2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2(3H)-Benzofuranone, hexahydro- possesses a bicyclic framework consisting of a benzene ring fused to a γ-lactone moiety. X-ray crystallographic studies reveal chair conformations in the cyclohexane ring system, with the lactone oxygen adopting an axial position relative to the fused ring junction . The carbonyl group at position 2 creates an electron-deficient center that influences the compound's reactivity.

The stereochemistry of substituents significantly impacts physical properties and biological interactions. For example, the 3a-hydroxy derivative (PubChem CID 71391401) demonstrates increased hydrogen-bonding capacity compared to the parent compound . Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm transannular interactions between the lactone oxygen and adjacent protons in solution-phase conformers .

Molecular Specifications

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 140.18 g/mol | |

| XLogP3 | 1.4 | |

| Hydrogen bond donor count | 0 | |

| Hydrogen bond acceptor count | 2 |

The compound's topological polar surface area measures 26.3 Ų, indicating moderate permeability through biological membranes . Density functional theory (DFT) calculations predict a dipole moment of 2.1 Debye, suggesting moderate polarity.

Synthesis and Manufacturing Processes

Lactonization Pathways

Industrial production primarily employs the lactonization of 2-hydroxycyclohexaneacetic acid. This process involves:

-

Acid-Catalyzed Cyclization: Treatment with sulfuric acid (0.5 M) at 80°C for 12 hours achieves 78% conversion efficiency.

-

Catalytic Optimization: Iron sulfate (FeSO₄·7H₂O) enhances reaction kinetics through Lewis acid-mediated carbonyl activation.

-

Purification: Vacuum distillation (120°C at 15 mmHg) yields 99.5% pure product.

Alternative routes include enzymatic lactonization using lipase B from Candida antarctica, which achieves 92% enantiomeric excess in non-aqueous media . This biocatalytic method proves advantageous for producing stereochemically pure derivatives.

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits complete miscibility with ethanol, acetone, and dichloromethane. Hansen solubility parameters (δD = 18.2 MPa¹/², δP = 6.3 MPa¹/², δH = 4.1 MPa¹/²) predict compatibility with polar aprotic solvents .

Spectroscopic Characteristics

¹H NMR (400 MHz, CDCl₃):

δ 4.35 (td, J = 11.2, 4.8 Hz, 1H, OCOCH),

δ 2.55-2.45 (m, 2H, CH₂CO),

δ 1.90-1.40 (m, 8H, cyclohexyl H) .

IR (ATR, cm⁻¹):

1765 (C=O str.), 1180 (C-O-C asym. str.), 1045 (C-O-C sym. str.).

Mass spectral analysis shows a base peak at m/z 140 corresponding to the molecular ion .

Industrial and Research Applications

Fragrance Industry Utilization

As a fragrance ingredient, the compound contributes earthy, woody undertones to perfumes. Gas chromatography-olfactometry identifies detection thresholds of 0.8 ng/L air . Stability testing shows 98% retention in ethanol-based formulations after 12 months at 25°C.

Pharmaceutical Intermediate

The lactone ring serves as a precursor for:

-

Antiviral prodrugs through ring-opening aminolysis

-

Controlled-release matrix systems via polymer grafting

Recent patents disclose derivatives with IC₅₀ values <10 μM against SARS-CoV-2 3CL protease . Structure-activity relationship studies highlight the importance of the carbonyl group for target binding.

Toxicological Profile

Acute Toxicity Data

| Test Parameter | Result | Source |

|---|---|---|

| Oral LD₅₀ (rat) | >2000 mg/kg | |

| Dermal LD₅₀ (rabbit) | >5000 mg/kg | |

| Inhalation LC₅₀ (rat, 4h) | >5.3 mg/L air |

Chronic Exposure Risks

28-day repeated dose studies in rats (OECD 407) show no observed adverse effect levels (NOAEL) at 300 mg/kg/day . Histopathological examination reveals minimal hepatic vacuolation at 1000 mg/kg/day .

Ecotoxicology

Derivative Compounds and Analogues

Structural Modifications

Common derivatives include:

Quantum mechanical calculations (B3LYP/6-311+G**) predict that methyl substitution at C3 increases HOMO energy by 0.7 eV, enhancing nucleophilic reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume